salvianolic acid F

Vue d'ensemble

Description

L’acide salvianolique F est un composé d’acide phénolique extrait des racines de Salvia miltiorrhiza, communément appelé Danshen. Ce composé fait partie d’un groupe d’acides phénoliques hydrosolubles connus pour leurs puissantes propriétés antioxydantes. L’acide salvianolique F, ainsi que les autres acides salvianoliques, a fait l’objet de nombreuses études pour ses avantages thérapeutiques potentiels, en particulier dans le traitement des maladies cardiovasculaires, de la fibrose et du cancer .

Mécanisme D'action

Le mécanisme d’action de l’acide salvianolique F implique plusieurs cibles moléculaires et voies :

Activité antioxydante : L’acide salvianolique F agit comme un piégeur d’espèces réactives de l’oxygène, réduisant le stress oxydatif et protégeant les cellules des dommages.

Effets anti-inflammatoires : Il inhibe la production de cytokines pro-inflammatoires et réduit l’adhérence des leucocytes à l’endothélium.

Activité antifibrotique : L’acide salvianolique F module l’expression des métalloprotéinases et d’autres enzymes impliquées dans le remodelage de la matrice extracellulaire.

Propriétés anticancéreuses : Il favorise l’apoptose dans les cellules cancéreuses et inhibe les processus de transition épithélio-mésenchymateuse associés au cancer.

Analyse Biochimique

Biochemical Properties

Salvianolic acid F plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is largely due to its polyphenolic structure, which gives it potent anti-oxidative capabilities .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by acting as a reactive oxygen species scavenger, reducing leukocyte-endothelial adherence, inhibiting inflammation, and regulating immune function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. These include binding interactions with target proteins, interrupting protein-protein interactions, and influencing gene expression .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, and can influence metabolic flux or metabolite levels .

Méthodes De Préparation

Voies synthétiques et conditions de réaction : La préparation de l’acide salvianolique F implique plusieurs étapes, notamment l’extraction, la purification et la synthèse. Le processus d’extraction utilise généralement des solvants tels que l’éthanol ou le méthanol pour isoler le composé de la matière végétale. La purification est réalisée grâce à des techniques chromatographiques, telles que la chromatographie liquide haute performance (CLHP) et la chromatographie préparative .

Méthodes de production industrielle : Dans un cadre industriel, la production de l’acide salvianolique F peut impliquer l’utilisation d’équipements d’extraction et de purification à grande échelle. Le processus commence par l’extraction de la matière première à l’aide de solvants, suivie d’une purification par des méthodes chromatographiques. Le produit final est ensuite soumis à des mesures de contrôle de la qualité pour garantir sa pureté et son efficacité .

Analyse Des Réactions Chimiques

Types de réactions : L’acide salvianolique F subit diverses réactions chimiques, notamment l’oxydation, la réduction et la substitution. Ces réactions sont essentielles pour modifier la structure du composé et améliorer ses propriétés thérapeutiques .

Réactifs et conditions courants :

Oxydation : Des oxydants courants tels que le peroxyde d’hydrogène et le permanganate de potassium sont utilisés pour oxyder l’acide salvianolique F.

Réduction : Des réducteurs tels que le borohydrure de sodium et l’hydrure de lithium et d’aluminium sont utilisés pour réduire l’acide salvianolique F.

Substitution : Les réactions de substitution impliquent souvent des réactifs tels que des halogènes et des agents alkylants.

Principaux produits formés : Les principaux produits formés par ces réactions comprennent divers dérivés de l’acide salvianolique F, qui peuvent présenter une activité biologique accrue et des propriétés pharmacocinétiques améliorées .

4. Applications de la recherche scientifique

L’acide salvianolique F a un large éventail d’applications de recherche scientifique, notamment :

Chimie : Utilisé comme composé modèle pour étudier la chimie des acides phénoliques et développer de nouvelles méthodes de synthèse.

Biologie : Étudié pour ses propriétés antioxydantes et anti-inflammatoires, qui sont bénéfiques dans divers systèmes biologiques.

Médecine : Exploré pour ses effets thérapeutiques potentiels dans le traitement des maladies cardiovasculaires, de la fibrose et du cancer. .

Applications De Recherche Scientifique

Salvianolic acid F has a wide range of scientific research applications, including:

Chemistry: Used as a model compound for studying phenolic acid chemistry and developing new synthetic methods.

Biology: Investigated for its antioxidant and anti-inflammatory properties, which are beneficial in various biological systems.

Medicine: Explored for its potential therapeutic effects in treating cardiovascular diseases, fibrosis, and cancer. .

Comparaison Avec Des Composés Similaires

L’acide salvianolique F fait partie d’un groupe d’acides salvianoliques, qui comprennent l’acide salvianolique A, l’acide salvianolique B et l’acide salvianolique C. Ces composés partagent des structures et des activités biologiques similaires, mais diffèrent en termes d’efficacité et d’effets spécifiques .

Acide salvianolique A : Connu pour ses fortes propriétés antioxydantes et anti-inflammatoires.

Acide salvianolique B : L’acide salvianolique le plus abondant et le plus étudié, avec de puissants effets protecteurs cardiovasculaires.

Acide salvianolique C : Présente des propriétés antioxydantes similaires, mais est moins puissant que l’acide salvianolique A et B.

L’acide salvianolique F se distingue par sa combinaison unique de propriétés antioxydantes, anti-inflammatoires et antifibrotiques, ce qui en fait un candidat prometteur pour la recherche et le développement thérapeutique .

Propriétés

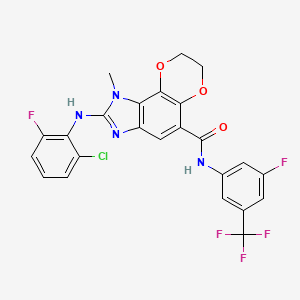

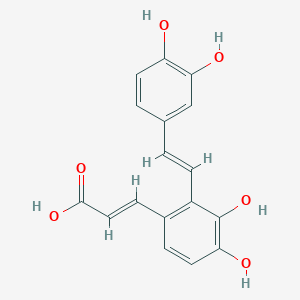

IUPAC Name |

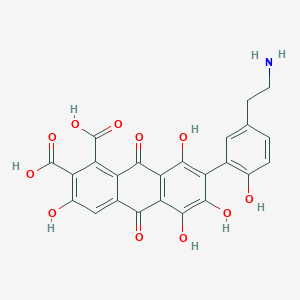

(E)-3-[2-[(E)-2-(3,4-dihydroxyphenyl)ethenyl]-3,4-dihydroxyphenyl]prop-2-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O6/c18-13-6-2-10(9-15(13)20)1-5-12-11(4-8-16(21)22)3-7-14(19)17(12)23/h1-9,18-20,23H,(H,21,22)/b5-1+,8-4+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PULWRMOKQNWQBD-LZSLGQGWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C=CC2=C(C=CC(=C2O)O)C=CC(=O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1/C=C/C2=C(C=CC(=C2O)O)/C=C/C(=O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301347060 | |

| Record name | (2E)-3-{2-[(E)-2-(3,4-Dihydroxyphenyl)vinyl]-3,4-dihydroxyphenyl}acrylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301347060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

158732-59-3 | |

| Record name | (2E)-3-{2-[(E)-2-(3,4-Dihydroxyphenyl)vinyl]-3,4-dihydroxyphenyl}acrylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301347060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

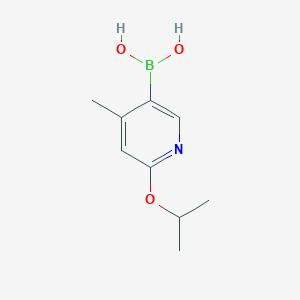

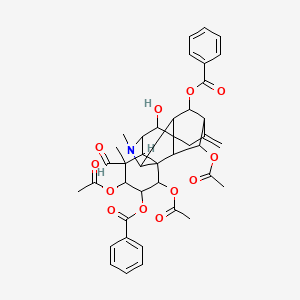

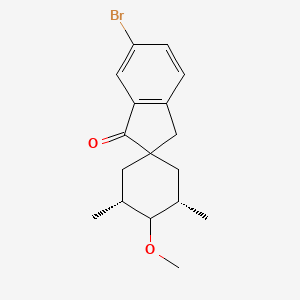

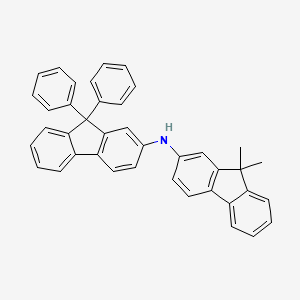

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

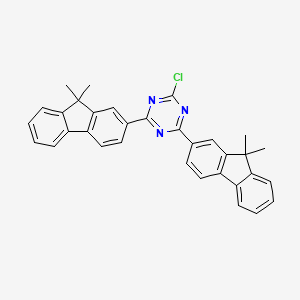

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4,8-Bis[5-[3-(trifluoromethoxy)phenyl]-2-thienyl]-6,6-didehydro-2H-2-thia-6-thia(IV)-1,3,5,7-tetraaza-s-indacene](/img/structure/B3028016.png)

![Methyl 4-((1-cyclobutyl-4-oxo-4,5,6,7,8,9-hexahydro-3H-pyrazolo[3,4-C]quinolin-3-YL)methyl)picolinate](/img/structure/B3028019.png)

![7-Chloro-2-(3,4-dimethoxyphenyl)-6-ethyl-5-methylpyrazolo[1,5-A]pyrimidine](/img/structure/B3028020.png)

![6-Bromo-3-ethylimidazo[1,2-a]pyrazine](/img/structure/B3028021.png)

![(R)-8-((4-(Trifluoromethyl)phenyl)sulfonyl)hexahydropyrazino[2,1-C][1,4]oxazin-4(3H)-one](/img/structure/B3028022.png)